REACTION_CXSMILES
|
[C:1]1(O)C=CC=CC=1.[C:8]([O:11][C:12](=O)[CH3:13])(=[O:10])[CH3:9].C([O:18][CH2:19][CH3:20])(=O)C.[N:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[C:19]([NH:21][C:26]1[CH:25]=[C:24]([CH3:1])[C:23]([CH3:22])=[CH:13][C:12]=1[O:11][C:8](=[O:10])[CH3:9])(=[O:18])[CH3:20] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ethyl acetate pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C=C(C(=C1)C)C)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |